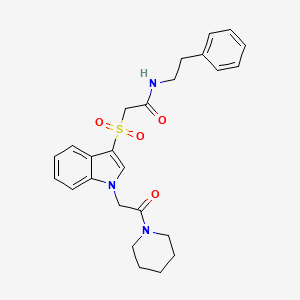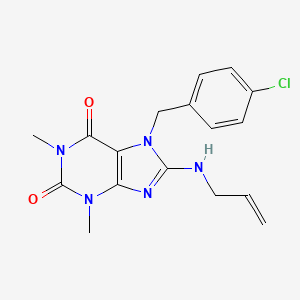
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as CPT, is a synthetic compound that belongs to the family of purine analogues. It has been extensively studied for its potential applications in cancer research due to its ability to inhibit the activity of DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription.
Mechanism of Action
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione exerts its cytotoxic effects by binding to the DNA-enzyme complex formed during the process of DNA replication and transcription. Specifically, it stabilizes the cleavage complex formed by topoisomerase I, which prevents the enzyme from re-ligating the DNA strands and leads to the accumulation of DNA damage. This, in turn, triggers cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and Physiological Effects:
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been shown to exhibit a number of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the activation of various signaling pathways. It has also been shown to exhibit anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is its potent cytotoxic activity against a variety of cancer cell lines, which makes it a valuable tool for cancer research. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to work with. Additionally, its mechanism of action is complex, which can make it difficult to interpret the results of experiments involving 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione.
Future Directions
There are several potential future directions for research involving 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, which could help to optimize its use in clinical settings. Finally, there is ongoing research into the development of novel analogues of 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione that may exhibit improved efficacy and reduced toxicity compared to the parent compound.
Synthesis Methods
The synthesis of 8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves several steps, including the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of allylamine and the subsequent cyclization of the resulting intermediate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
8-Allylamino-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been widely studied for its potential applications in cancer research. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including colon, lung, breast, and ovarian cancer. Its mechanism of action involves the inhibition of DNA topoisomerase I, which results in the accumulation of DNA damage and ultimately leads to cell death.
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPKDMJEPRTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


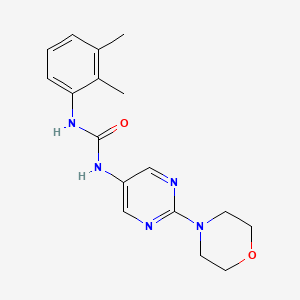
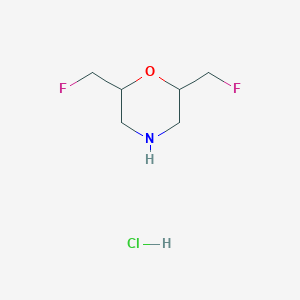

![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2630030.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2630031.png)
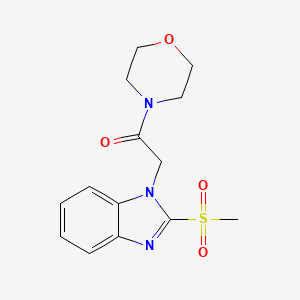
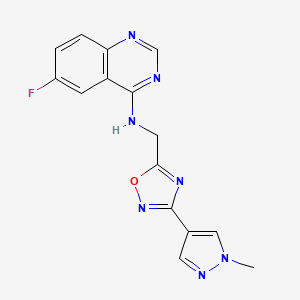
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one](/img/structure/B2630036.png)
![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B2630039.png)

![2-Chloro-N-[4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)phenyl]propanamide](/img/structure/B2630041.png)
